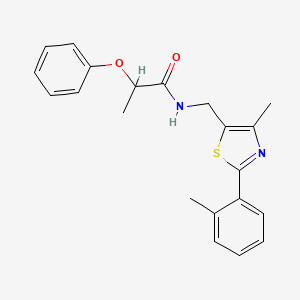

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide

Descripción

Propiedades

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-14-9-7-8-12-18(14)21-23-15(2)19(26-21)13-22-20(24)16(3)25-17-10-5-4-6-11-17/h4-12,16H,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYWGLDCAGRUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C(C)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using amines and acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Comparative Insights:

For example, pyridinyl-substituted thiazoles (e.g., P6 in ) are optimized for pesticidal activity, while phenyl derivatives () target cancer cells . Electron-withdrawing groups (e.g., bromo in 9c, ) enhance binding in docking studies, suggesting that the o-tolyl methyl group could similarly modulate steric interactions .

Amide Side Chain Variations: The phenoxypropanamide chain in the target compound differs from simpler acetamides (e.g., 9c) or hydrazides (). The phenoxy group may increase metabolic stability or enable π-π stacking with biological targets . Trifluoropropylthio-propanamide derivatives () demonstrate the role of sulfur-containing groups in pesticidal activity, but the target’s phenoxy group likely redirects bioactivity toward other applications .

Synthetic Pathways :

- The target compound’s synthesis could parallel methods for 4-methyl-2-arylthiazoles, such as sulfonylation () or cyclization of thioureas () .

Biological Activity Trends :

- Thiazoles with 4-methyl and aryl substituents show diverse applications: phenyl derivatives () inhibit cancer cell growth, while pyridinyl analogs () are pesticidal. The target’s o-tolyl group may bridge these activities depending on substituent positioning .

Notes

- Limitations : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence; comparisons rely on structurally related analogs.

- SAR Implications: The 2-(o-tolyl) and 4-methyl groups on the thiazole core, combined with the phenoxypropanamide side chain, suggest a unique pharmacophore profile warranting experimental validation.

- Research Gaps : Further studies should explore synthesis routes (e.g., adapting or 6) and evaluate bioactivity against specific targets (e.g., kinases, cancer cell lines, or pests) .

Actividad Biológica

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 345.42 g/mol

- CAS Number : 1448043-58-0

The structural features include a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases such as TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are involved in inflammatory responses and cancer progression .

- Antimicrobial Activity : Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains, making them candidates for antibiotic development.

- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells by activating intrinsic pathways, thus inhibiting tumor growth .

Biological Activity Data

The following table summarizes the biological activities observed for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide:

| Biological Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| TBK1 Inhibition | 9.03 ± 0.21 | TBK1 | |

| Antimicrobial | Varies | Various Bacteria | |

| Anticancer | Varies | Cancer Cell Lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong potential as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced cell death in breast cancer cell lines (MCF7) with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide, and how is purity validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar thiazole derivatives are prepared by reacting thiazol-5-ylmethyl precursors with phenoxypropanoyl chlorides in dry acetonitrile (CH₃CN) under basic conditions (e.g., Cs₂CO₃ as a catalyst) . Purity is confirmed using ¹H/¹³C NMR to verify structural integrity, IR spectroscopy for functional group analysis, and elemental analysis (C, H, N) to validate stoichiometric ratios .

Q. Which in vitro assays are recommended for preliminary biological activity screening?

- Methodology : Prioritize antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria and fungi) due to structural similarities to bioactive thiazoles . For receptor-targeted studies, use PPARδ agonism assays (e.g., luciferase reporter gene assays in HEK293 cells), as related compounds like GW501516 act as PPARδ modulators .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology : Systematically modify substituents on the thiazole ring (e.g., o-tolyl → fluorophenyl, bromophenyl) and the phenoxy group (e.g., electron-withdrawing/donating groups). Compare bioactivity data (IC₅₀, EC₅₀) across analogs to identify critical pharmacophores. For example, shows that para-fluorine substitution enhances antimicrobial potency .

Q. How should contradictory data on biological activity be resolved?

- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Reassess compound purity via HPLC-MS to rule out degradation products . If discrepancies persist, conduct molecular docking to evaluate binding mode variations (e.g., highlights docking poses for thiazole derivatives in enzyme active sites) .

Q. What experimental strategies elucidate the mechanism of action for PPARδ activation?

- Methodology : Perform co-crystallization studies with PPARδ ligand-binding domains (LBDs) or use alanine-scanning mutagenesis to identify key residues. For preliminary insights, compare dose-response curves with GW501516, a known PPARδ agonist .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodology : Test solubility in DMSO, PEG-400, and aqueous buffers (pH 1.2–7.4). If solubility is poor, design prodrugs (e.g., ester derivatives) using strategies from , which describes amide prodrugs to enhance blood-brain barrier penetration .

Q. What approaches assess metabolic stability and metabolite identification?

- Methodology : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-HRMS . Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways, as seen in studies on similar thiazoles .

Q. Does the compound exhibit stereoisomerism, and how is chirality characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.